molecular formula C12H14ClN3O2 B2511995 (E)-1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one CAS No. 2035006-70-1

(E)-1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one

Katalognummer: B2511995
CAS-Nummer: 2035006-70-1
Molekulargewicht: 267.71
InChI-Schlüssel: SJHXQDWFIGPXEI-NSCUHMNNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one, also known as CP-690,550, is a chemical compound that has been studied extensively for its potential as a therapeutic drug. It belongs to the class of Janus kinase (JAK) inhibitors, which are compounds that target the JAK-STAT signaling pathway. This pathway plays a crucial role in the immune system, and JAK inhibitors like CP-690,550 have been investigated for their potential to treat a range of autoimmune and inflammatory diseases.

Wirkmechanismus

(E)-1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one works by inhibiting the JAK-STAT signaling pathway. This pathway plays a crucial role in the immune system, and is involved in the production of cytokines, which are proteins that regulate inflammation. By inhibiting this pathway, this compound reduces the production of cytokines and thereby reduces inflammation.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and improve symptoms of autoimmune and inflammatory diseases. It has also been shown to reduce the production of cytokines, including interleukin-6, interleukin-12, and interferon-gamma. Additionally, this compound has been shown to have an immunosuppressive effect, which may make it useful in preventing organ transplant rejection.

Vorteile Und Einschränkungen Für Laborexperimente

(E)-1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, which makes it useful for studying the JAK-STAT signaling pathway. Additionally, it has been shown to be effective in animal models of autoimmune and inflammatory diseases, which suggests that it may be a promising therapeutic drug.
However, there are also limitations to the use of this compound in lab experiments. It is a relatively complex compound to synthesize, which may make it difficult to obtain in large quantities. Additionally, it has not yet been approved for use in humans, which means that its safety and efficacy have not been fully established.

Zukünftige Richtungen

There are several future directions for research on (E)-1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one. One area of interest is the potential for using JAK inhibitors like this compound to treat COVID-19. The JAK-STAT signaling pathway has been implicated in the immune response to SARS-CoV-2, and JAK inhibitors may be able to reduce the severity of COVID-19 symptoms.
Another area of interest is the development of more selective JAK inhibitors. This compound targets multiple JAKs, which may lead to off-target effects. More selective JAK inhibitors may be able to reduce the risk of adverse effects while still targeting the JAK-STAT signaling pathway.
Finally, there is interest in exploring the potential of JAK inhibitors like this compound for treating other diseases, such as cancer and neurodegenerative diseases. The JAK-STAT signaling pathway has been implicated in a range of diseases, and JAK inhibitors may have potential as a broad-spectrum therapeutic approach.

Synthesemethoden

The synthesis of (E)-1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one has been described in several scientific publications. One method involves the reaction of 5-chloropyrimidine-2-ol with 3-aminopyrrolidine in the presence of 1,1'-carbonyldiimidazole to form the intermediate 3-(5-chloropyrimidin-2-yloxy)pyrrolidine. This intermediate is then reacted with (E)-4-chloro-2-buten-1-one in the presence of a base to form this compound.

Wissenschaftliche Forschungsanwendungen

(E)-1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one has been studied extensively for its potential as a therapeutic drug. It has been investigated for its ability to treat a range of autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, this compound has been shown to reduce inflammation and improve symptoms in animal models of these diseases.

Eigenschaften

IUPAC Name

(E)-1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O2/c1-2-3-11(17)16-5-4-10(8-16)18-12-14-6-9(13)7-15-12/h2-3,6-7,10H,4-5,8H2,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHXQDWFIGPXEI-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N1CCC(C1)OC2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)N1CCC(C1)OC2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.